![molecular formula C9H4F6O6S2 B2417485 3,5-bis(trifluoromethylsulfonyl)benzoic Acid CAS No. 102117-41-9](/img/structure/B2417485.png)
3,5-bis(trifluoromethylsulfonyl)benzoic Acid
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Overview
Description
3,5-Bis(trifluoromethyl)benzoic acid is a useful synthetic intermediate . It is a derivative of Benzoic acid . It has also been identified as a major metabolite of a series of 3,5-bis(trifluoromethyl)benzyl ethers in vitro, and is hypothesized to result via oxidation of the benzylic position .
Synthesis Analysis
The synthesis of 3,5-Bis(trifluoromethyl)benzoic acid has been reported in several studies . For example, one study reported the synthesis of 3,5-Bis(trifluoromethyl)benzoic acid via oxidation of 3,5-bis(trifluoromethyl)benzyl ether . Another study reported the synthesis of 3,5-Bis(trifluoromethyl)benzoic acid in 76-78% yield .
Molecular Structure Analysis
The molecular formula of 3,5-Bis(trifluoromethyl)benzoic acid is C9H4F6O2 . Its average mass is 258.117 Da and its monoisotopic mass is 258.011536 Da . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)benzoic acid has been identified as a significant metabolite of a series of 3,5-bis(trifluoromethyl)benzyl ethers in vitro . It is hypothesized to result via oxidation of the benzylic position .
Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)benzoic acid is a solid substance . Its melting point is 142-143 °C . It is slightly soluble in water .
Scientific Research Applications
Metabolite Studies and Drug Development
3,5-Bis(trifluoromethylsulfonyl)benzoic acid is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ethers. Researchers have identified it as a metabolite arising via oxidation of the benzylic position. Understanding its metabolic pathways can aid in drug development and safety assessments .
Click Chemistry Reagent
This compound serves as a fluoroalkyl azide reagent in copper-catalyzed azide-alkyne cycloaddition reactions (commonly known as “click chemistry”). Researchers use it to functionalize biomolecules, advanced materials, or polymers containing an alkyne group. Its highly fluorinated nature makes it valuable for specific chemical modifications .
Fluorinated Building Block
Due to its trifluoromethyl groups, 3,5-bis(trifluoromethylsulfonyl)benzoic acid is an excellent building block for synthesizing other fluorinated compounds. Researchers can incorporate it into various organic molecules to enhance their lipophilicity, binding affinity, and other properties .
Analytical Chemistry
The compound can serve as a reference standard or internal standard in analytical chemistry methods. Its well-defined structure and stability make it suitable for calibration purposes in mass spectrometry, chromatography, and other analytical techniques.
Safety and Hazards
properties
IUPAC Name |
3,5-bis(trifluoromethylsulfonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O6S2/c10-8(11,12)22(18,19)5-1-4(7(16)17)2-6(3-5)23(20,21)9(13,14)15/h1-3H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDVQFLPFNXAOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(trifluoromethylsulfonyl)benzoic Acid | |
CAS RN |
102117-41-9 |
Source
|
Record name | 3,5-ditrifluoromethanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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